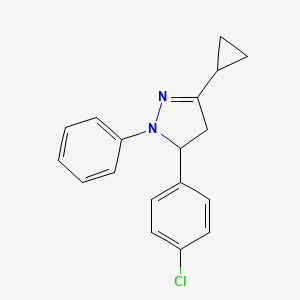

2-Chloro-4-iodo-5-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-iodo-5-methylpyrimidine is a halogenated pyrimidine derivative, which is not directly mentioned in the provided papers. However, related compounds with similar halogen substitutions on the pyrimidine ring are discussed, indicating the interest in such compounds for their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves regioselective halogenation reactions. For instance, the synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine involves a regioselective displacement reaction with ammonia, followed by reactions with secondary amines . Similarly, halogen dance reactions have been employed to synthesize halogen-rich pyridine derivatives, which could be analogous to the synthesis of this compound . The synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride is another example of the synthetic routes that could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines can be determined using X-ray crystallography, as demonstrated for 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Quantum chemical calculations, such as those performed on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, can provide insights into the geometrical and conformational aspects of these molecules . These methods could be applied to this compound to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines with nucleophiles and electrophiles is of significant interest. For example, the interaction of 2-aminopyrimidine with σ- and π-acceptors has been studied, indicating the potential for charge transfer complexation and subsequent chemical reactions . These findings suggest that this compound could undergo similar reactions, which could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as by calculating thermodynamic parameters and nonlinear optical properties . For instance, the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provides valuable information on the vibrational frequencies, chemical shifts, and electronic properties that could be relevant to this compound .

科学的研究の応用

Halogen/Halogen Displacement in Heterocycles

2-Chloro-4-iodo-5-methylpyrimidine is involved in halogen/halogen displacement reactions, a process critical for modifying heterocyclic compounds. This transformation is part of broader research exploring the reactivity and substitution patterns of pyrimidines and other heterocycles, which are fundamental structures in many pharmaceuticals and agrochemicals. The study by Schlosser and Cottet (2002) demonstrates the versatility of silyl-mediated halogen exchange in synthesizing compounds with varied halogenation patterns, crucial for developing new chemicals with potential applications in various industries (Schlosser & Cottet, 2002).

Interaction with σ- and π-acceptors

Research by Rabie, Abou-El-Wafa, and Mohamed (2007) on the interaction of 2-aminopyrimidine derivatives with σ- and π-acceptors, including iodine, highlights the charge transfer processes that underlie the chemical reactions of pyrimidine compounds. While not directly about this compound, this work provides insight into how similar compounds participate in complex reactions, which is essential for understanding their reactivity and potential applications in designing new materials and pharmaceutical agents (Rabie, Abou-El-Wafa, & Mohamed, 2007).

Halogen Bonding in Drug Design

A study on the binding mode of a pyrimidine derivative by He et al. (2020) reveals the importance of halogen bonding, specifically involving iodine atoms, in drug design. This research, focusing on the intermolecular interactions of pyrimidine compounds, underscores the significance of halogen atoms in developing inhibitors and drugs with high specificity and potency. The findings are pertinent to the development of new pharmaceuticals based on pyrimidine scaffolds, including those related to this compound (He et al., 2020).

Safety and Hazards

作用機序

Target of Action

This compound is a pyrimidine derivative, and pyrimidines are known to interact with various biological targets, including nucleic acids and enzymes involved in nucleic acid metabolism . .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the target’s function The iodine and chlorine substituents could potentially enhance the compound’s reactivity or binding affinity

Biochemical Pathways

Pyrimidine derivatives can influence various biochemical pathways, particularly those involving nucleic acid synthesis and metabolism . The specific pathways affected by this compound would depend on its precise targets and mode of action.

Result of Action

The molecular and cellular effects of 2-Chloro-4-iodo-5-methylpyrimidine’s action are not well-defined. Depending on its targets and mode of action, this compound could potentially influence cell growth, division, or survival. It could also affect the synthesis or function of nucleic acids or proteins

特性

IUPAC Name |

2-chloro-4-iodo-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQQJHMDDLCXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

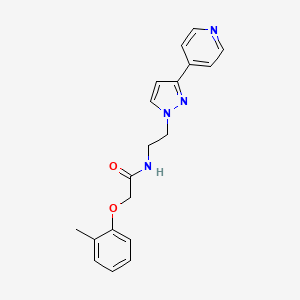

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

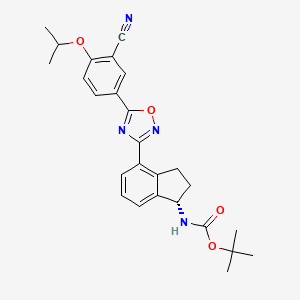

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

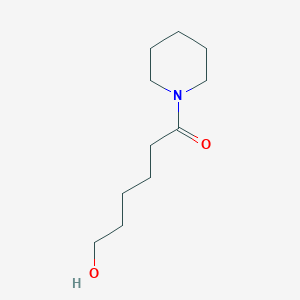

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)

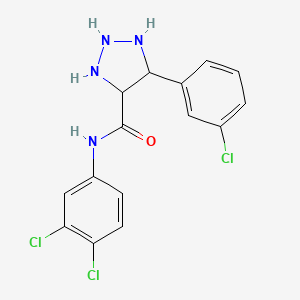

![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2538335.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)